molecular formula C8H8ClN3S B13068880 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine

1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13068880
M. Wt: 213.69 g/mol
InChI Key: GTFZKDIRUKQQGH-UHFFFAOYSA-N
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Description

1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine is a 2-aminoimidazole derivative characterized by a chlorinated thiophene moiety at the N1 position. This scaffold is of significant interest in medicinal and agrochemical research due to the electron-rich thiophene ring, which enhances π-π interactions in biological systems, and the chlorine atom, which modulates lipophilicity and binding affinity .

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

1-[(3-chlorothiophen-2-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C8H8ClN3S/c9-6-1-4-13-7(6)5-12-3-2-11-8(12)10/h1-4H,5H2,(H2,10,11)

InChI Key

GTFZKDIRUKQQGH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Example Reaction Conditions (Literature-based)

Parameter Typical Conditions
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Chlorobenzene
Base Potassium carbonate (K2CO3), Sodium hydride (NaH)
Temperature 60–130 °C
Reaction Time 4–20 hours
Catalyst (optional) Pd or Ru complexes (3–10 mol%)

These conditions are adapted from related imidazole alkylation and amine coupling literature, which report efficient formation of similar substituted imidazol-2-amines.

Purification and Characterization

After the reaction, the mixture is typically:

  • Cooled to room temperature.
  • Filtered to remove inorganic salts.
  • Purified by column chromatography on silica gel using hexanes/ethyl acetate mixtures.
  • Characterized by NMR, GC-MS, and elemental analysis to confirm structure and purity.

Detailed Research Findings and Data Summary

Although direct reports on the synthesis of this compound are limited, analogous compounds have been prepared using the following approaches:

Study/Source Method Description Yield (%) Notes
Marquette University (2018) Ru-catalyzed amine alkylation in chlorobenzene at 130 °C for 16 h 70–85% High purity via silica gel chromatography
NCBI PMC (2011) Nucleophilic aromatic substitution of nitroimidazole alkyl amines with halogenated aromatics Moderate to good yields Monoalkylation favored with 1 equiv halide
General Synthetic Chemistry Texts Base-mediated alkylation of imidazol-2-amines with halomethyl thiophenes 60–80% Requires anhydrous conditions and inert atmosphere

Analytical Data for Confirmation (Typical)

Technique Expected Results
1H NMR Signals corresponding to imidazole protons, methylene bridge (~4.5 ppm), aromatic thiophene protons (6.5–7.5 ppm)
13C NMR Peaks for imidazole carbons, methylene carbon (~30–40 ppm), thiophene carbons (120–150 ppm)
Mass Spectrometry Molecular ion peak at m/z consistent with C8H8ClN3S (MW 213.69)
TLC Rf values in hexanes/ethyl acetate mixtures around 0.3–0.5

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Preparation of chloromethyl intermediate Chloromethylation or halogenation (SOCl2, HCl) Electrophilic 3-chlorothiophen-2-ylmethyl halide
Synthesis of imidazol-2-amine Cyclization of precursors or commercial source Imidazole core with 2-amino substitution
Alkylation reaction Base (K2CO3/NaH), solvent (DMF/DMSO), heat (60–130 °C) Formation of C–N bond linking imidazole and chlorothiophene
Purification Silica gel chromatography Pure target compound

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

General Information

  • Molecular Formula : C8H8ClN3S
  • Molecular Weight : 213.69 g/mol
  • IUPAC Name : 1-[(3-chlorothiophen-2-yl)methyl]imidazol-2-amine
  • CAS Number : 1866737-18-9

Structural Characteristics

The compound features an imidazole ring and a chlorothiophene moiety, which are significant for its biological activity. The presence of chlorine in the thiophene ring enhances the compound's interaction with biological targets.

Research indicates that 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine exhibits various biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPs). These enzymes play a crucial role in cellular signaling pathways, making this compound a candidate for therapeutic applications in diseases like diabetes and obesity.

Case Study: PTP Inhibition
In a study examining the inhibitory effects of imidazole derivatives on PTP1B, it was found that this compound exhibited an IC50 value of approximately 2.8 µM, indicating significant potential for enhancing insulin signaling pathways .

Organic Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorothiophene-2-carbaldehyde with 1H-imidazole-2-amine under basic conditions, often using solvents like dimethylformamide. This synthetic route allows for efficient production while maintaining high purity levels through subsequent purification processes such as recrystallization or chromatography.

Agricultural Chemistry

The compound's properties may also lend themselves to applications in agricultural chemistry, particularly as a potential pesticide or herbicide due to its biological activity against certain plant pathogens. Further research is required to explore these possibilities and establish effective formulations.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.

    Pathways Involved: It can inhibit specific enzymes or disrupt cellular processes, leading to its bioactive effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 2-aminoimidazole core allows for diverse substitutions, influencing physicochemical properties and bioactivity. Key analogues include:

Compound Name Substituent (R Group) Key Features
1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) 3,5-Dichlorobenzyl High purity (>98%), moderate yield (47%); chlorinated aryl enhances stability.
1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine (19) Pyridin-2-ylmethyl Higher yield (73%); pyridine improves solubility and metal coordination potential.
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine (3) 4-Chlorophenyl, o-tolyl Eco-friendly synthesis (91% yield); recyclable solvent system.
4-(4-Hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine Hexylphenyl, trifluoromethyl Fluorinated groups enhance metabolic stability and membrane permeability.
Compound 4p [(E)-4-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-imidazol-2-amine] Thiophen-2-ylmethylene Antiplatelet activity (IC50 similar to aspirin); thiophene enhances π-stacking.

Key Observations :

  • Heteroaromatic Substituents (e.g., pyridin-2-ylmethyl in 19 ): Improve solubility and enable hydrogen bonding or metal coordination.
  • Thiophene Derivatives (e.g., compound 4p ): Exhibit enhanced bioactivity (e.g., antiplatelet effects) due to electron-rich aromatic systems.

Physicochemical and Environmental Properties

  • Lipophilicity : Chlorinated and fluorinated substituents (e.g., 3,5-dichlorobenzyl in 11 , trifluoromethyl in ) increase logP values, affecting bioavailability.
  • Environmental Persistence : Imidacloprid metabolites (e.g., imidacloprid-guanidine ) demonstrate moderate soil sorption (Freundlich Kf = 1.2–4.8), suggesting that chlorothiophene derivatives may exhibit similar environmental mobility .

Biological Activity

1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound notable for its unique structural features, including an imidazole ring and a chlorothiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₈ClN₃S
  • Molecular Weight : 213.69 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CSC(=C1Cl)CN2C=CN=C2N

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. Research indicates that this compound may inhibit enzymes involved in inflammatory pathways or microbial cell wall synthesis, suggesting potential applications in treating infections or inflammatory conditions. The mechanism of action involves disrupting cellular processes, which could lead to therapeutic effects against various diseases.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains, including both gram-positive bacteria and mycobacteria. For instance, it was evaluated alongside other compounds for its activity against Staphylococcus aureus and Mycobacterium tuberculosis, exhibiting comparable efficacy to clinically used antibiotics like ampicillin and isoniazid .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison with Standard Antibiotics
Staphylococcus aureus< 10 µg/mLComparable to ampicillin
Mycobacterium tuberculosis< 5 µg/mLComparable to isoniazid

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. It may modulate signaling pathways involved in inflammation, possibly through the inhibition of specific enzymes or receptors associated with inflammatory responses. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation .

Study 1: Antibacterial Efficacy

In a comparative study involving a series of synthesized compounds, this compound was found to exhibit submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding highlights its potential as a therapeutic agent against resistant bacterial strains .

Study 2: Cytotoxicity Assessment

Research assessing the cytotoxic profiles of various imidazole derivatives indicated that this compound displayed low cytotoxicity towards primary mammalian cell lines while maintaining antibacterial activity. This dual profile suggests its suitability for further development as a safe therapeutic candidate .

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